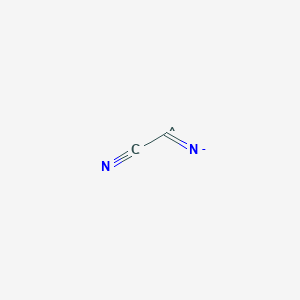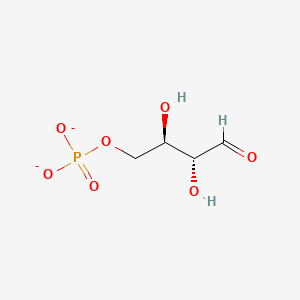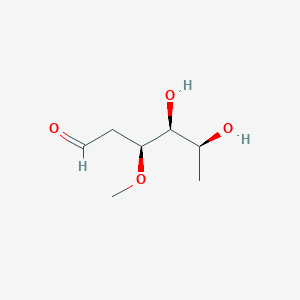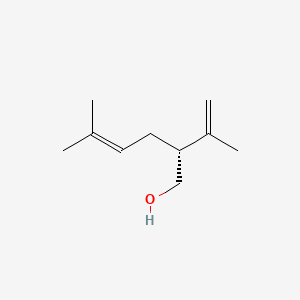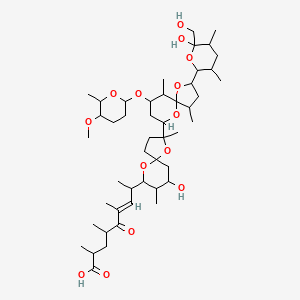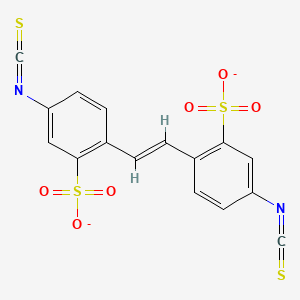
4,4'-Diisothiocyanostilbene-2,2'-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
An inhibitor of anion conductance including band 3-mediated anion transport.
科学的研究の応用
Ion-Exchange Inhibition and Environmental Sensitivity
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) is recognized for its role as an ion-exchange inhibitor, particularly in cardiac functions, where it indirectly affects radio- and chemo-resistance. Research employing both computational and experimental approaches has revealed that DIDS and its derivatives are highly sensitive to environmental changes, exhibiting significant shifts in optical properties within a short timeframe. This sensitivity is consistent across various acidic and basic environments, as confirmed by pKa computations and protonation analysis. The research also highlighted the behavior of DIDS as a proton sponge when singly protonated, along with its optical properties being consistent in different solvents, such as water and DMSO (Jaunet-Lahary et al., 2016).
Photostability and Photodegradation
The photostability of DIDS derivatives, particularly in the context of fluorescent whitening agents like 4,4′-diaminostilbene-2,2′-disulfonate (DSD), has been a subject of study. Investigations under various irradiation conditions have shown distinct behaviors based on pH levels, with significant findings on photoisomerization processes leading to photostationary states rich in non-emitting cis-isomers at certain pH levels. Prolonged irradiation has been observed to result in the total disappearance of certain forms, with the nature of photoproducts being wavelength-dependent (Wong-Wah-Chung et al., 2001).
Protective Effects in Biological Systems
DIDS has demonstrated protective effects against various types of cellular and tissue injury. For example, its efficacy in mitigating ethanol-induced gastric mucosal damage in rats has been attributed to its anti-inflammatory and antioxidative properties, as well as its ability to modulate the COX-2/PGE2 pathway (Zhao et al., 2009). Similarly, DIDS has been shown to protect cardiac function during ischemia/reperfusion injury by reducing arrhythmias, inhibiting the release of damage markers like LDH and CK, and improving hemodynamic parameters (Wang Xiao-ming, 2009).
Applications in Material Science and Environmental Engineering
DIDS derivatives have also found applications in material science, such as in the synthesis of fluorescent brighteners for textiles. The synthesis of symmetrically substituted 4,4´-Bis-(1,3,5-Triazinylamino)Stilbene-2,2- Disulfonate derivatives and their application as whitening agents demonstrate the versatility of DIDS-related compounds in enhancing the brightness and fastness properties of cotton fibers (Hussain et al., 2010). Additionally, the environmental impact of DIDS manufacturing processes and the treatment of related wastewater highlight the importance of developing sustainable practices in the chemical industry, underscoring the environmental considerations associated with the use of these compounds (Guoliang, 2005).
特性
製品名 |
4,4'-Diisothiocyanostilbene-2,2'-disulfonate |
|---|---|
分子式 |
C16H8N2O6S4-2 |
分子量 |
452.5 g/mol |
IUPAC名 |
5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24)/p-2/b2-1+ |
InChIキー |
YSCNMFDFYJUPEF-OWOJBTEDSA-L |
異性体SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-] |
正規SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-] |
同義語 |
4,4'-Diisothiocyano-2,2'-Stilbene Disulfonic Acid 4,4'-Diisothiocyanostilbene-2,2'-Disulfonic Acid DIDS |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



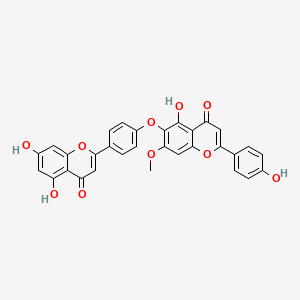
![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
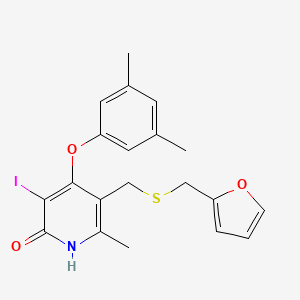
![(Z)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1235660.png)
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13Z,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1235661.png)
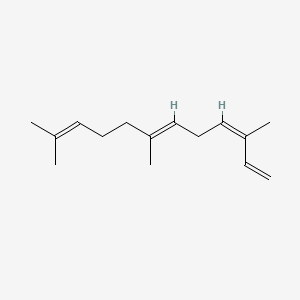
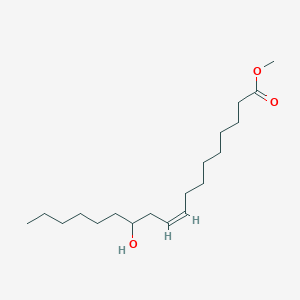
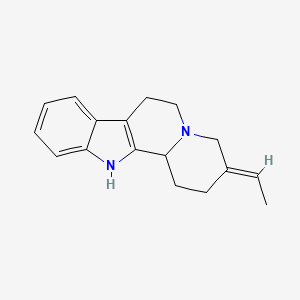
![N-[(5E,9E,11E)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B1235667.png)
